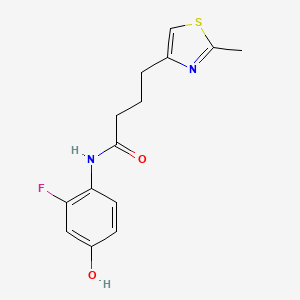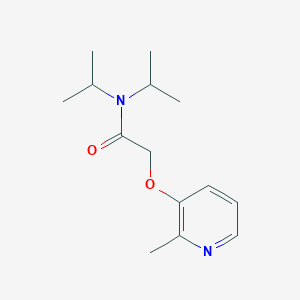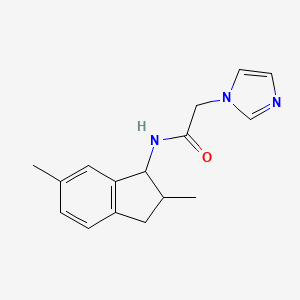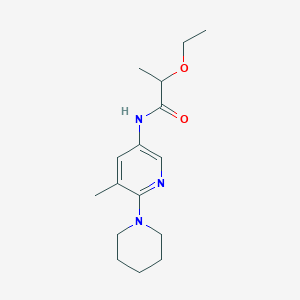
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide, also known as FH-PB22, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1 and CB2, which are involved in a variety of physiological processes such as pain perception, appetite regulation, and immune function.
科学的研究の応用
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide has been used in a variety of scientific research applications, including studies on the cannabinoid receptor system, pain perception, and drug abuse. One study found that this compound is a potent agonist of the CB1 receptor, with an affinity comparable to that of the well-known cannabinoid agonist THC. Another study showed that this compound can reduce pain sensitivity in mice, suggesting its potential as a therapeutic agent for pain management. This compound has also been used in studies on drug abuse, as it has been found in some synthetic cannabinoid products sold as "legal highs."
作用機序
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide acts as an agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When this compound binds to these receptors, it activates a signaling pathway that can result in a variety of physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including pain relief, appetite stimulation, and immune system modulation. One study found that this compound can reduce pain sensitivity in mice, possibly through its effects on the cannabinoid receptor system. Another study showed that this compound can stimulate appetite in rats, suggesting its potential as a therapeutic agent for conditions such as anorexia. This compound has also been shown to modulate immune system function, although the exact mechanism of this effect is not well understood.
実験室実験の利点と制限
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide has several advantages and limitations for use in lab experiments. One advantage is its high potency as a cannabinoid receptor agonist, which can make it useful for studying the effects of cannabinoid receptor activation on physiological processes. However, one limitation is its potential for abuse, as it has been found in some synthetic cannabinoid products sold as "legal highs." Another limitation is its complex synthesis method, which can make it difficult to obtain and use in lab experiments.
将来の方向性
There are several future directions for research on N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide, including studies on its potential therapeutic applications, its effects on the endocannabinoid system, and its safety profile. One area of potential application is in pain management, as this compound has been shown to reduce pain sensitivity in mice. Another area of interest is its effects on the endocannabinoid system, which plays a key role in a variety of physiological processes. Finally, more research is needed to determine the safety profile of this compound, particularly in light of its potential for abuse.
合成法
The synthesis of N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-methyl-1,3-thiazol-4-ylamine, which is then reacted with 4-bromo-2-fluoroanisole to form 2-fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol. This intermediate is then reacted with 4-chlorobutanoyl chloride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
特性
IUPAC Name |
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-9-16-10(8-20-9)3-2-4-14(19)17-13-6-5-11(18)7-12(13)15/h5-8,18H,2-4H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJPVYNZCDAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCCC(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)



![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)

![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![Methyl 3-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-4-fluorobenzoate](/img/structure/B7648222.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![3-Cyclopentyl-5-[[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7648227.png)
![1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone](/img/structure/B7648232.png)
![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)